molecular formula C12H11ClN2O3S2 B5240997 4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide

Cat. No.: B5240997
M. Wt: 330.8 g/mol
InChI Key: ILMWXKYGXWNMPV-UHFFFAOYSA-N
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Description

4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry . This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a sulfonamide group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide is unique due to the presence of the N-methyl group in the carboxamide moiety, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

4-[(3-chlorophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-14-12(16)11-6-10(7-19-11)20(17,18)15-9-4-2-3-8(13)5-9/h2-7,15H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMWXKYGXWNMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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